![molecular formula C5H9NO5 B14501003 Methyl hydroxy[(methoxycarbonyl)amino]acetate CAS No. 64356-71-4](/img/structure/B14501003.png)
Methyl hydroxy[(methoxycarbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate: is an organic compound with the molecular formula C5H9NO5 It is a derivative of glycine, where the amino group is substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: One common method involves the esterification of 2-hydroxy-2-(methoxycarbonylamino)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Amidation: Another method involves the amidation of methyl 2-hydroxy-2-(methoxycarbonyl)acetate with ammonia or an amine under mild conditions. This reaction can be catalyzed by enzymes or chemical catalysts to achieve high yields.
Industrial Production Methods: Industrial production of methyl 2-hydroxy-2-(methoxycarbonylamino)acetate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form methyl 2-amino-2-(methoxycarbonyl)acetate using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding oxo derivatives.
Reduction: Methyl 2-amino-2-(methoxycarbonyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving esterification and amidation. It is also used as a substrate in biochemical assays to investigate enzyme kinetics and mechanisms.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry: In the industrial sector, methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(methoxycarbonylamino)acetate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate that undergoes transformation through the catalytic action of enzymes. The methoxycarbonyl group plays a crucial role in stabilizing reaction intermediates and facilitating the formation of the final product.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(carbamoylamino)acetate: Similar in structure but with a carbamoyl group instead of a methoxycarbonyl group.
Methyl 2-hydroxy-2-(acetylamino)acetate: Contains an acetyl group instead of a methoxycarbonyl group.
Methyl 2-hydroxy-2-(benzoylamino)acetate: Contains a benzoyl group instead of a methoxycarbonyl group.
Uniqueness: Methyl 2-hydroxy-2-(methoxycarbonylamino)acetate is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Properties
CAS No. |
64356-71-4 |
|---|---|
Molecular Formula |
C5H9NO5 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(methoxycarbonylamino)acetate |
InChI |
InChI=1S/C5H9NO5/c1-10-4(8)3(7)6-5(9)11-2/h3,7H,1-2H3,(H,6,9) |
InChI Key |
OYEZKPKNCOVTHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


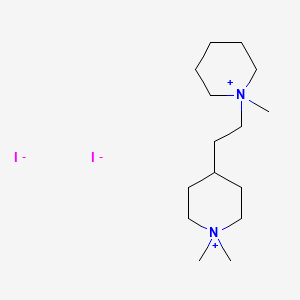
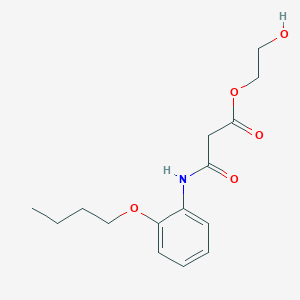
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
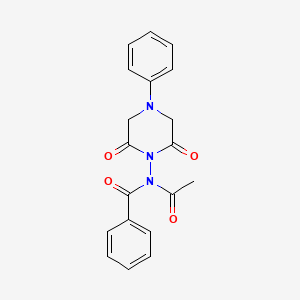

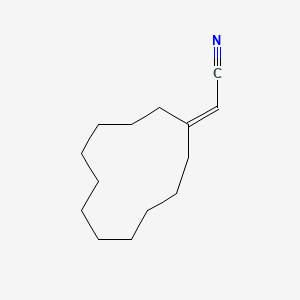

![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
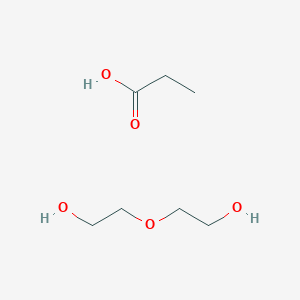

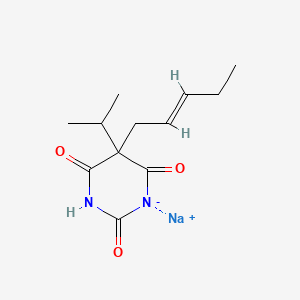
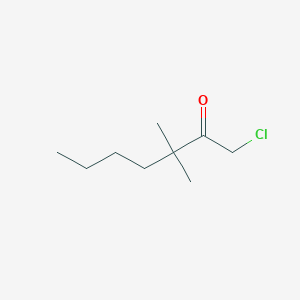

![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
